
2-Ethyl-1,3-hexanediol
Overview
Description
Preparation Methods
Etohexadiol can be synthesized through various methods. One common synthetic route involves the hydrogenation of 2-ethylhexenal, which is derived from the aldol condensation of butanal . The reaction conditions typically involve the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . Industrial production methods may vary, but they generally follow similar principles of hydrogenation and catalytic processes .
Chemical Reactions Analysis
Etohexadiol undergoes several types of chemical reactions, including:
Scientific Research Applications
Solvent and Chemical Intermediate
EHD serves as an effective solvent in various formulations, particularly in the coatings and adhesives industry. Its ability to dissolve a wide range of substances makes it suitable for use in paints and varnishes, enhancing the flow and leveling properties of these products.
Plasticizer
EHD is utilized as a plasticizer in the production of plastics. It helps to improve the flexibility and durability of plastic materials, making them more suitable for diverse applications from consumer goods to industrial components.
Skin Care Products
EHD is included in several cosmetic formulations due to its low irritancy profile and ability to enhance skin penetration of active ingredients. Studies have shown that EHD can improve the delivery of hydrophilic compounds through the skin barrier, making it beneficial in lotions and creams .
Safety Assessments
Research on the safety of EHD in cosmetics indicates that it does not cause significant skin irritation or sensitization when used appropriately. For instance, a study involving repeated cutaneous exposure in rats showed no cumulative local skin irritation or systemic toxicity at specified doses .
Insect Repellent
EHD has been studied for its effectiveness as an insect repellent. Research indicates that it can be used in formulations alongside other repellents like DEET to enhance efficacy against mosquitoes . The compound acts by interfering with the sensory mechanisms of insects, thereby reducing their attraction to treated areas.
Toxicity Assessments
Comprehensive toxicity studies have been conducted to evaluate the safety profile of EHD. For example, studies on repeated exposure have shown minimal adverse effects on body weight and organ health in animal models . The LD50 values determined for EHD indicate that it has a relatively low acute toxicity profile.
Environmental Impact
EHD's environmental impact has also been assessed through various studies. It is classified as having low bioaccumulation potential, which is advantageous for its use in consumer products and industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of etohexadiol involves its interaction with biological membranes and proteins. As an insect repellent, it likely disrupts the normal functioning of the insect’s nervous system, leading to its repellent effects .
Comparison with Similar Compounds
Etohexadiol can be compared with other similar compounds such as:
2-ethylhexanol: Both compounds share a similar structure, but 2-ethylhexanol is primarily used as a plasticizer and solvent.
1,3-hexanediol: This compound is another diol with similar properties, but it lacks the ethyl group present in etohexadiol.
Octylene glycol:
Etohexadiol is unique due to its specific structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .
Biological Activity
2-Ethyl-1,3-hexanediol (EHD) is an aliphatic alcohol that has garnered attention for its various applications, particularly in the cosmetic and pharmaceutical industries. Its biological activity, including its safety profile and potential toxicological effects, has been the subject of numerous studies. This article aims to provide a comprehensive overview of the biological activity of EHD, supported by data tables and case studies.
EHD is primarily used as a solvent in cosmetic formulations and as an ingredient in insect repellents. Its chemical structure allows it to function effectively in these applications due to its solubility and low volatility.
Genotoxicity Studies
Several studies have evaluated the genotoxic potential of EHD. Notably, an in vitro study assessed its mutagenic and clastogenic properties using various test systems:
- Ames Test : EHD did not produce dose-related increases in gene mutations.
- CHO/HGPRT Forward Mutation Test : Similar results were observed, indicating no significant mutagenic activity.
- Sister Chromatid Exchange Assay : No statistically significant increases were noted, suggesting minimal DNA damage.
- Chromosome Aberration Tests : Small increases were observed only with S9 metabolic activation, but no evidence of clastogenicity was found in vivo .
The overall findings suggest that EHD is unlikely to pose a significant hazard as a genotoxic agent or carcinogenic initiator in animals.
Acute Toxicity
Acute toxicity studies on EHD revealed:
- LD50 Values : The calculated LD50 for male rats was 10.88 mL/kg and for females was 9.51 mL/kg. Signs of toxicity included sluggishness and unsteady gait, with higher mortality observed at elevated doses .
- Dermal Exposure : In a study involving rabbits, repeated dermal applications resulted in mild to severe conjunctivitis but no sensitization was observed .
Pharmacokinetics
EHD is rapidly absorbed following oral exposure but shows slower absorption through the skin. Key pharmacokinetic parameters include:
- Oral Absorption : Approximately 95% absorption at low doses (1.5 mg/kg) and 100% at high doses (150 mg/kg).
- Dermal Absorption : Only about 21% bioavailability in plasma after dermal application .
- Half-Life : The half-life for oral absorption ranges from 0.14 to 0.54 hours, while dermal absorption has a half-life of approximately 16.48 hours .
Safety Assessments
Comprehensive safety assessments have been conducted on EHD, particularly regarding its use in consumer products:
Case Study 1: Skin Sensitization
In a study assessing skin sensitization potential using the Local Lymph Node Assay (LLNA), EHD was found to have no sensitizing effects when applied to guinea pigs . This supports its safety for use in topical formulations.
Case Study 2: In Vivo Toxicity Assessment
An assessment involving repeated dosing of EHD in rats showed transient weight loss but no significant changes in clinical chemistry parameters or organ weights, indicating a relatively safe profile for short-term exposure .
Q & A
Basic Research Questions
Q. How can 2-Ethyl-1,3-hexanediol be safely handled in laboratory settings to minimize respiratory irritation?
EHD is known to cause moderate to severe irritation of mucous membranes, particularly in the upper respiratory tract . To mitigate risks:
- Ventilation : Use fume hoods during synthesis or solvent-based applications.
- PPE : Wear nitrile gloves, safety goggles, and N95 masks to prevent direct contact or inhalation.
- Storage : Store in airtight containers away from heat (>241°C) to avoid decomposition into toxic gases .
Safety protocols align with its classification as a laboratory reference material .
Q. What analytical methods are effective for quantifying EHD in complex matrices (e.g., biological fluids)?
EHD is used in boric acid detection via spectrophotometry and HPLC:
- Spectrophotometry : React EHD with curcumin in acidic conditions to form a colored complex (λmax = 540 nm) .
- HPLC : Extract EHD-boric acid chelates, dry under nitrogen, and resolve using a C18 column with 5 mM perchloric acid mobile phase . Calibration curves with spiked standards improve accuracy.
Q. How does EHD’s solubility profile influence its application as a solvent in organic synthesis?
EHD is poorly water-soluble (0.6% wt/wt) but miscible with ethanol, chloroform, and diethyl ether . This biphasic behavior enables:
- Reactive extraction : Separation of hydrophilic products (e.g., boron) from aqueous phases .
- Nanoparticle synthesis : Stabilization of magnetic iron-oxide nanoparticles in non-polar media .
Advanced Research Questions
Q. What mechanistic insights explain the selective oxidation of EHD’s secondary hydroxyl group over the primary group?
Oxidation with hypochlorite (Ca(OCl)₂ or NaOCl) targets the secondary hydroxyl due to steric and electronic factors:
- Reactivity : The secondary alcohol (C2 position) forms a more stable carbocation intermediate.
- Evidence : IR spectra confirm ketone formation (C=O stretch at ~1700 cm⁻¹) while retaining the primary hydroxyl group (broad O-H stretch at ~3300 cm⁻¹) .
- Method : Monitor reaction progress via TLC and characterize products using GC-MS or NMR.
Q. How can EHD’s role in boron extraction be optimized for industrial-scale separations?
EHD’s efficiency as a boron extractant depends on:
- pH : Optimal extraction occurs at pH 8–9, where boric acid exists as B(OH)₄⁻ .
- Solvent ratio : A 1:1 (v/v) EHD-to-aqueous phase ratio maximizes partition coefficients.
- Temperature : Room temperature (20–25°C) avoids thermal degradation of EHD .
Validate using ICP-OES or colorimetric assays (e.g., azomethine-H method).
Q. What experimental designs address contradictions in EHD’s reported toxicity profiles in animal models?
Discrepancies arise from dosage and exposure duration:
- Maternal toxicity : Observed at ≥2000 mg/kg/day in rodents, but no teratogenicity is reported .
- Confounding factors : Use controlled dosing (oral gavage vs. dermal) and include negative controls (e.g., saline).
- Analytical validation : Quantify EHD metabolites (e.g., via LC-MS) to distinguish direct toxicity from secondary effects .
Q. How does EHD interact with polymeric membranes in immobilized yeast bioreactors?
EHD’s hydrophobicity prevents membrane penetration, creating a biocompatible solvent phase for ethanol production:
- Immobilization : Encapsulate yeast in alginate beads; EHD acts as a non-toxic extractant for ethanol .
- Productivity : Monitor glucose consumption (HPLC) and ethanol yield (GC) to optimize reactor parameters (e.g., flow rate, EHD volume).
Q. Data Contradiction Analysis
Q. Why do some studies report EHD’s stability under distillation, while others note decomposition risks?
- Stability : EHD remains intact when distilled at normal pressure (boiling point: 241–249°C) .
- Decomposition : Heating above 250°C or exposure to strong oxidizers (e.g., HNO₃) generates toxic gases (e.g., CO, aldehydes) .
- Resolution : Use inert atmospheres (N₂/Ar) during high-temperature applications and validate purity via GC-FID.
Q. Methodological Recommendations
Experimental Design for Studying EHD’s Membrane Interaction in Respiratory Toxicity
- In vitro models : Use human bronchial epithelial cells (e.g., BEAS-2B) exposed to EHD aerosols (0.1–10 ppm).
- Endpoints : Measure IL-6/TNF-α (ELISA) for inflammation and transepithelial electrical resistance (TEER) for barrier integrity .
- Controls : Include solvent-only (e.g., DMSO) and positive controls (e.g., LPS).
Validating EHD’s Role in Nanoparticle Synthesis
- Synthesis protocol : Mix FeCl₃·6H₂O and FeCl₂·4H₂O in EHD/water emulsion; precipitate with NH₄OH.
- Characterization : TEM for size, XRD for crystallinity, and VSM for magnetic properties .
Properties
IUPAC Name |
2-ethylhexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLALWYNXFYRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025292 | |
Record name | 2-Ethyl-1,3-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless, odorless, hygroscopic liquid; [Hawley] | |
Record name | 1,3-Hexanediol, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethohexadiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
244.2 °C @ 760 MM HG | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
127 °C, 260 °F (127 °C) (OPEN CUP) | |
Record name | Ethohexadiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3103 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER 0.6% WT/WT; SOLUBILITY OF WATER IN ETHOHEXADIOL 10.8% WT/WT; SOL IN ETHANOL, ISOPROPANOL, PROPYLENE GLYCOL, CASTOR OIL, MISCIBLE WITH CHLOROFORM, DIETHYL ETHER | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9325 @ 22 °C/4 °C, FAINT ODOR OF WITCH HAZEL; DISTILLATION RANGE 241-249 °C; DENSITY: 0.939-0.943 @ 20 °C/20 °C /CRUDE/ | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.03 | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
LESS THAN 0.01 MM HG @ 20 °C | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
SLIGHTLY OILY LIQ, COLORLESS LIQUID | |
CAS No. |
94-96-2 | |
Record name | 2-Ethyl-1,3-hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethohexadiol [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etohexadiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13826 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethohexadiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Hexanediol, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-1,3-hexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4025292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOHEXADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JGK7U88V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-40 °C | |
Record name | 2-ETHYL-1,3-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1716 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.